

# Daturaolone hERG inhibition cardiotoxicity risk assessment

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## Compound Focus: Daturaolone

CAS No.: 41498-80-0

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## FAQs on Daturaolone Cardiotoxicity

Here are answers to common questions about **daturaolone's** cardiac safety profile.

- **1. What is the specific hERG inhibition risk associated with daturaolone?**
  - **Answer:** In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) predictions indicate that **daturaolone** shows "**no hERG inhibition**" or a "**low risk**" of inhibiting the hERG potassium channel [1] [2] [3]. This suggests a low likelihood for inducing QT interval prolongation and torsades de pointes (TdP) through the primary hERG blockade mechanism.
- **2. What is the evidence supporting this low-risk assessment?**
  - **Answer:** The primary evidence comes from computational predictions. One study used PreADMET and SwissADME software to evaluate **daturaolone's** drug-likeness and toxicity profile, which included hERG inhibition as a key parameter [1] [2]. It is important to note that, as of the available literature (2021), this prediction has not yet been directly confirmed by experimental results such as patch-clamp electrophysiology [1].
- **3. How does daturaolone's overall drug-likeness look?**
  - **Answer:** **Daturaolone** complies with Lipinski's rule of five with a bioavailability score of 0.55 and a drug-likeness score of 0.33, which is comparable to some approved drugs [1] [2]. Its key predicted ADMET properties are summarized below [1] [2]:

Property	Prediction for Daturaolone
hERG Inhibition	Low Risk / No Inhibition
Plasma Protein Binding (PPB)	High (100%)
Gastrointestinal Absorption	High
Caco-2 Permeability	Moderate (34.6 nm/s)
Blood-Brain Barrier (BBB) Penetration	No
CYP Inhibition	CYP1A2, CYP2C19, CYP3A4 (predicted by PreADMET)
Mutagenicity (Ames Test)	Non-mutagen
Carcinogenicity	Non-carcinogenic

- **4. What should I do if my in vitro data contradicts the in silico prediction?**
  - **Answer:** First, verify the experimental conditions and positive controls. If the discrepancy persists, proceed to a higher-fidelity assay. The **manual patch-clamp technique** is the gold standard for confirming hERG blockade [4] [5]. A full concentration-response curve should be generated to determine a precise IC50 value, which is crucial for calculating a safety margin relative to the compound's therapeutic exposure [5].

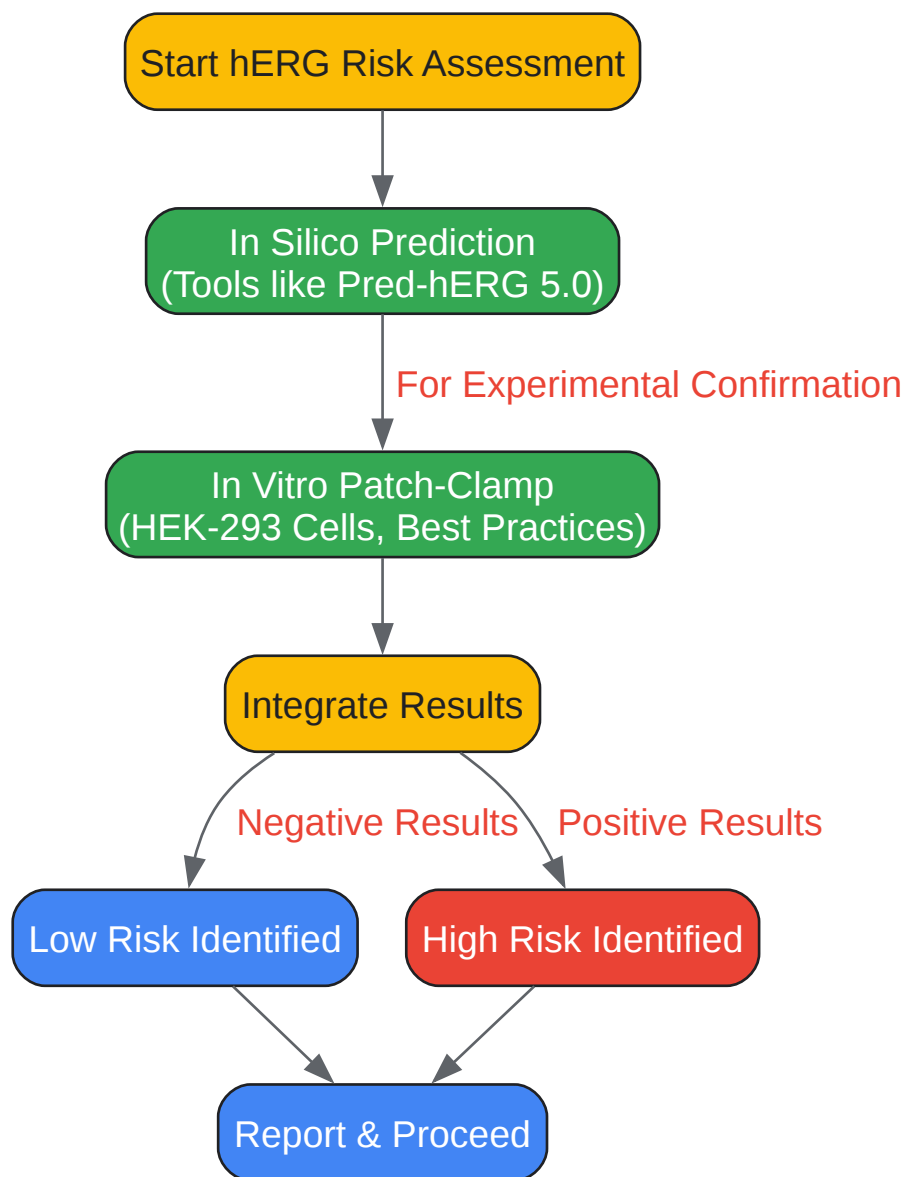
## Experimental Protocols for hERG Risk Assessment

For a comprehensive cardiotoxicity profile, you can employ the following established methodologies.

- **Protocol 1: In Silico hERG Prediction (Initial Screening)**
  - **Objective:** To rapidly screen **daturaolone** for potential hERG inhibition using computational tools.
  - **Methodology:**
    - **Tool Selection:** Use publicly available and validated web servers. **Pred-hERG 5.0** is a recommended tool as it provides binary, multiclass, and regression predictions along with interpretable features like SHAP values and probability maps [4].
    - **Input:** Prepare the compound's structure in SMILES format.

- **Execution:** Submit the structure to the online platform (<http://predherg.labmol.com.br>).
  - **Analysis:** Review the consensus prediction and the visual explanations of which chemical fragments contribute to the hERG blockade activity [4].
- **Protocol 2: In Vitro hERG Inhibition Assay (Gold Standard)**
    - **Objective:** To experimentally determine the potency of **daturaolone** in inhibiting the hERG potassium channel.
    - **Methodology (Based on ICH S7B Q&A Best Practices [5]):**
      - **Cell Line:** Use a cell line stably expressing the hERG channel (e.g., human embryonic kidney HEK-293 cells) [4] [5].
      - **Technique:** Employ the manual patch-clamp technique in whole-cell configuration.
      - **Voltage Protocol:** A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to elicit the tail current (I<sub>Kr</sub>), which is sensitive to hERG blockers [5].
      - **Procedure:** After obtaining a stable baseline recording, apply increasing concentrations of **daturaolone** to the bath solution. A standard positive control (e.g., terfenadine or cisapride) should be included to validate the assay's sensitivity [5].
      - **Data Analysis:** Measure the tail current amplitude at each concentration. Plot the percentage of current inhibition against the logarithm of the compound concentration and fit the data with a Hill equation to calculate the **IC50 value** [5].

The following diagram illustrates the logical workflow for a comprehensive hERG risk assessment, integrating both in silico and in vitro methods.



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## Troubleshooting Common Experimental Issues

- **Problem:** High variability in IC50 values for the positive control between studies.
  - **Solution:** Ensure adherence to ICH S7B Q&A "best practice" recommendations [5]. Key factors include consistent cell passage number, stable temperature and pH, and using an appropriate positive control with a known expected IC50 range (e.g., terfenadine ~200 nM). Protocol differences can lead to variability, so using a standardized, validated protocol is critical [5].

- **Problem:** A metabolite is suspected of causing cardiotoxicity, but the parent compound is clean.
  - **Solution:** The integrated risk assessment strategy recommended by regulators (ICH S7B/E14) requires evaluating the effects of major human metabolites [6] [5]. Synthesize the major metabolites and subject them to the same in vitro hERG assay. In silico tools can also be used to screen these metabolites early in the process.
- **Problem:** In silico and in vitro results for hERG conflict.
  - **Solution:** Trust the experimental data from the gold-standard patch-clamp assay over the computational prediction. Re-run the in silico prediction with different tools or descriptors to check for consistency. Investigate if the compound's mechanism involves other proarrhythmic pathways not related to hERG (e.g., calcium channel effects), which would require additional testing [7].

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